
6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol” is a complex organic molecule. It contains a fluorobenzyl group, a mercapto group, and a triazinol group . Fluorobenzyl compounds are known to be used in pharmaceutical and medicinal chemistry . Mercapto groups (containing sulfur) and triazinol groups (containing a triazine ring) are also common in various chemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving fluorobenzyl compounds and mercapto-triazine compounds . The synthesis would likely require careful control of conditions to ensure the correct functional groups are added in the right order .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Fluorine-19 NMR could potentially be used to analyze the structure, as it can help resolve individual fluorine-containing functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl, mercapto, and triazinol groups. Fluorobenzyl compounds are known to be involved in various chemical reactions . Mercapto groups can participate in redox reactions, and triazine rings can undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect properties such as acidity, lipophilicity, and polarity .Scientific Research Applications
Antimicrobial Applications
The synthesis of fluorine-containing thiadiazolotriazinones, including derivatives of 6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol, has shown promising antibacterial activities. These compounds have been screened for their effectiveness against various bacterial strains, demonstrating significant potential as antibacterial agents at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Additionally, metal complexes of similar triazine derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting their utility in inhibiting microbial growth through non-electrolytic mechanisms (Singh, K., Raparia, S., & Surain, P., 2015).
Anticonvulsant and Neuroprotective Effects
Research on benzothiazole derivatives, including those related to this compound, has identified compounds with potent anticonvulsant activity. These studies have utilized animal models to evaluate the effectiveness of the compounds in preventing seizures, with some derivatives demonstrating significant protective indices and lower neurotoxicity compared to standard drugs (Liu, D., Zhang, H.-j., Jin, C., & Quan, Z.-S., 2016).
Anticancer Research
Triazine derivatives, including this compound analogs, have been synthesized and screened for their anticancer properties. Some of these compounds have shown in vitro activity against cancer cell lines, indicating their potential as anticancer agents. This research underscores the importance of triazine derivatives in the development of new therapeutic strategies for cancer treatment (Bhat, K., Prasad, D. J., Poojary, B., & Holla, B. S., 2004).
Chemical Sensing and Molecular Structure Analysis
Derivatives of this compound have been applied in the development of fluorescent sensors for the detection of metal ions. These sensors exhibit selective recognition and high sensitivity, making them suitable for various applications, including bacterial cell imaging and logic gate constructions (Yadav, N., & Singh, A. K., 2018). Furthermore, the study of the molecular structure of similar triazine derivatives has contributed to a deeper understanding of their chemical properties and potential applications in material science (Hwang, L., Tu, C., Wang, J., & Lee, G.-H., 2006).
Safety and Hazards
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS/c11-7-3-1-6(2-4-7)5-8-9(15)12-10(16)14-13-8/h1-4H,5H2,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZHVBZTPRMFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)
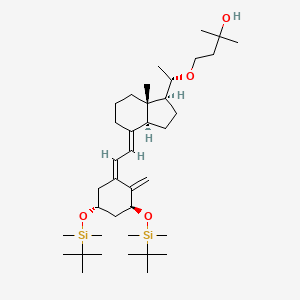
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2759271.png)

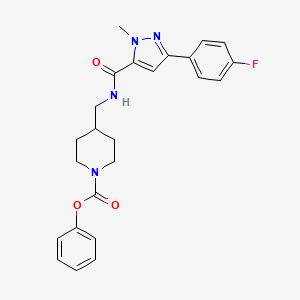
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
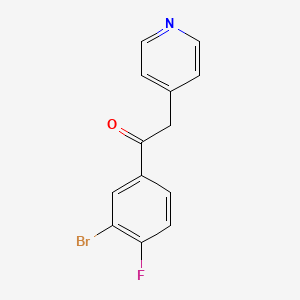
![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)
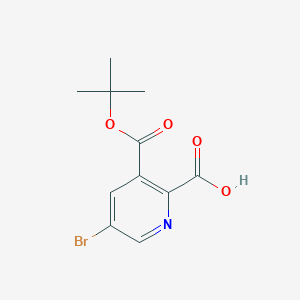
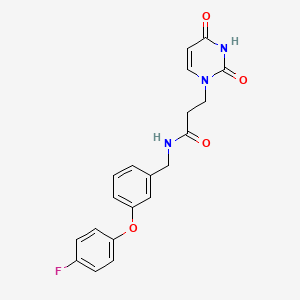
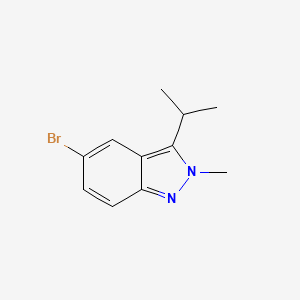

![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)

